2-Hydroxy-4-methylbenzonitrile
Overview
Description
2-Hydroxy-4-methylbenzonitrile is an organic compound with the molecular formula C8H7NO It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol (p-cresol) with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinones or other oxidized compounds.
Reduction: Amines.
Substitution: Esters or ethers.
Scientific Research Applications
2-Hydroxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylbenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in interactions with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
2-Hydroxybenzonitrile: Lacks the methyl group, which can affect its reactivity and applications.
4-Methylbenzonitrile: Lacks the hydroxyl group, resulting in different chemical properties and uses.
2-Hydroxy-5-methylbenzonitrile: Similar structure but with the methyl group in a different position, leading to variations in reactivity.
Uniqueness: 2-Hydroxy-4-methylbenzonitrile is unique due to the specific positioning of the hydroxyl and methyl groups on the benzene ring
Biological Activity
2-Hydroxy-4-methylbenzonitrile, with the chemical formula C₈H₇NO, is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Hydroxyl group (-OH)
- Nitrile group (-C≡N)
- Methyl-substituted benzene ring
These functional groups contribute to its reactivity and biological activity. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity, while the nitrile group can interact with various biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Proteus mirabilis, a common bacterium associated with urinary tract infections. Studies have shown that it functions as an antibiofilm and antivirulence agent , inhibiting biofilm formation in a concentration-dependent manner. This was demonstrated through various analytical techniques, including light microscopy and scanning electron microscopy (SEM) .
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of programmed cell death protein 1 (PD-1) interactions. This mechanism is crucial in cancer immunotherapy, where compounds that inhibit PD-L1 can enhance immune responses against tumors. The structural similarities between this compound and known PD-L1 inhibitors suggest promising avenues for further research in cancer treatment .
Case Studies
-
Biofilm Inhibition Study :
- Objective : To evaluate the antibiofilm activity against Proteus mirabilis.
- Methodology : The compound was applied non-bactericidally to inhibit harmful bacterial activities.
- Results : Significant inhibition of biofilm formation was observed, highlighting its potential as a therapeutic agent in treating infections caused by biofilm-forming bacteria .
-
Enzyme Interaction Analysis :
- Objective : To assess the interaction with PD-1.
- Methodology : Structure-based design and molecular docking were employed to predict binding affinities.
- Results : The compound showed promising interactions with PD-L1, indicating potential for development as an immunotherapeutic agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets through:
- Hydrogen bonding : The hydroxyl group facilitates interactions with enzymes or proteins.
- Nitrile reactivity : The nitrile group may participate in various biochemical pathways, affecting cellular functions.
Comparative Analysis
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Hydroxyl and nitrile groups on a methylated benzene ring | Potential PD-L1 inhibitor; versatile synthesis |
4-Methylbenzonitrile | Methyl group and nitrile only | Lacks hydroxyl functionality |
2-Hydroxy-5-methylbenzonitrile | Hydroxyl at position 2, methyl at position 5 | Different substitution pattern affects reactivity |
2-Hydroxy-4-methylbenzaldehyde | Hydroxyl and aldehyde groups | Aldehyde instead of nitrile alters reactivity |
Properties
IUPAC Name |
2-hydroxy-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-7(5-9)8(10)4-6/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFLXCCXXVMUKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559714 | |
Record name | 2-Hydroxy-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-14-2 | |
Record name | 2-Hydroxy-4-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18495-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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